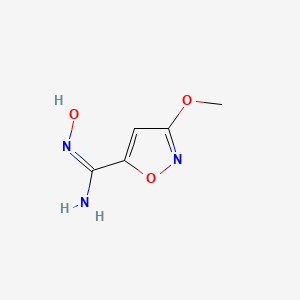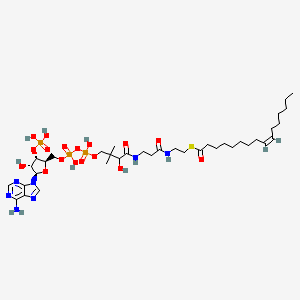
Palmitoleoyl coenzyme A lithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitoleoyl coenzyme A lithium salt: is a biochemical compound widely utilized in scientific research to study lipid metabolism and cellular energy production. As an acyl-CoA derivative, palmitoleoyl coenzyme A plays a crucial role in fatty acid metabolism, particularly in the synthesis and degradation of fatty acids . This compound is involved in the biosynthesis of triacylglycerols, phospholipids, and cholesterol esters, contributing to cellular lipid homeostasis and membrane biogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of palmitoleoyl coenzyme A lithium salt involves the esterification of palmitoleic acid with coenzyme A in the presence of lithium ions. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The compound is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: Palmitoleoyl coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palmitoleic acid and coenzyme A.
Reduction: Reduction reactions can convert the compound back to its precursor fatty acid and coenzyme A.
Substitution: The ester bond in palmitoleoyl coenzyme A can be hydrolyzed under acidic or basic conditions to yield palmitoleic acid and coenzyme A.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed:
Oxidation: Palmitoleic acid and coenzyme A.
Reduction: Palmitoleic acid and coenzyme A.
Substitution: Palmitoleic acid and coenzyme A.
Wissenschaftliche Forschungsanwendungen
Chemistry: Palmitoleoyl coenzyme A lithium salt is used as a substrate in enzymatic assays to study the kinetics and regulation of fatty acid metabolism. It is also employed in metabolic labeling experiments to investigate lipid biosynthesis and oxidation pathways .
Biology: In biological research, the compound is used to study the effects of long-chain acyl-coenzyme A esters on cellular processes such as membrane biogenesis, lipid homeostasis, and signal transduction. It is also utilized in comparative studies of long-chain fatty acyl-CoA derivatives .
Medicine: this compound is investigated for its potential therapeutic applications in metabolic disorders, cardiovascular diseases, and obesity. Its role in regulating lipid metabolism and energy production makes it a valuable compound for drug development and metabolic research .
Industry: In the industrial sector, the compound is used in the production of lipid-based products, including cosmetics, pharmaceuticals, and nutritional supplements. Its ability to modulate lipid metabolism and cellular energy production is harnessed in various applications .
Wirkmechanismus
Palmitoleoyl coenzyme A lithium salt exerts its effects by serving as a substrate for various enzymatic reactions involved in lipid metabolism. It participates in the biosynthesis of triacylglycerols, phospholipids, and cholesterol esters, contributing to cellular lipid homeostasis and membrane biogenesis . The compound also undergoes β-oxidation, where it is sequentially cleaved to generate acetyl-CoA units for energy production . Additionally, palmitoleoyl coenzyme A acts as an allosteric regulator of key metabolic enzymes, influencing cellular signaling pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
Palmitoyl coenzyme A lithium salt: A long-chain fatty acid (C16) covalently linked to coenzyme A, involved in sphingolipid biosynthesis and membrane binding.
Oleoyl coenzyme A lithium salt: Another long-chain fatty acyl-CoA derivative, involved in lipid metabolism and energy production.
Stearoyl coenzyme A lithium salt: A saturated long-chain fatty acyl-CoA derivative, involved in lipid biosynthesis and oxidation.
Uniqueness: Palmitoleoyl coenzyme A lithium salt is unique due to its unsaturated fatty acid chain, which imparts distinct biochemical properties compared to its saturated counterparts. The presence of a double bond in the fatty acid chain influences its reactivity and interaction with enzymes, making it a valuable tool for studying lipid metabolism and cellular processes .
Eigenschaften
Molekularformel |
C37H64N7O17P3S |
|---|---|
Molekulargewicht |
1003.9 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate |
InChI |
InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-/t26-,30-,31-,32?,36-/m1/s1 |
InChI-Schlüssel |
QBYOCCWNZAOZTL-WBSUCYAFSA-N |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


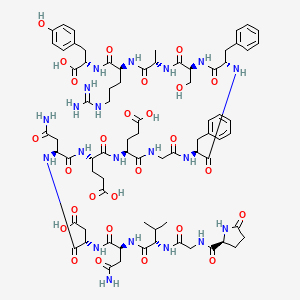
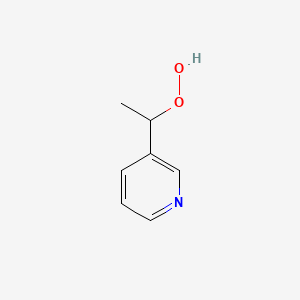

![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)
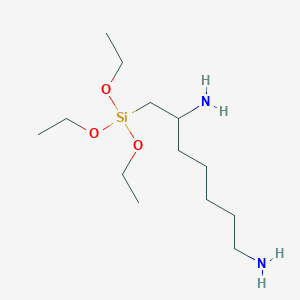
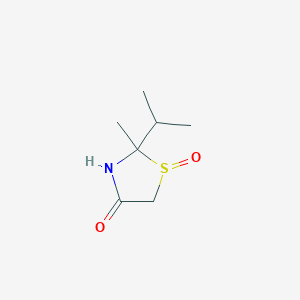

![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
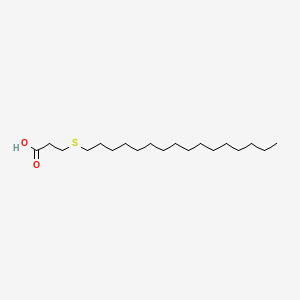
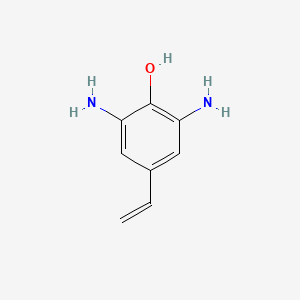
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
